4-Methoxy-1,3-dimethylindole

説明

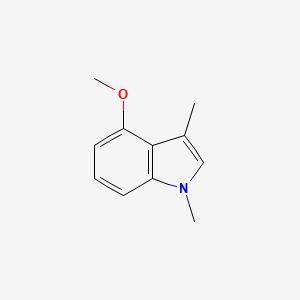

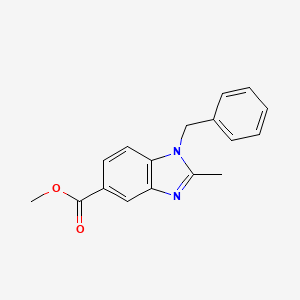

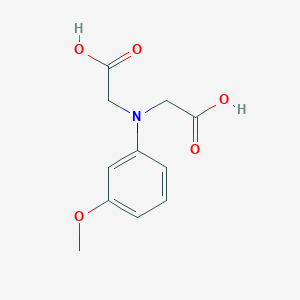

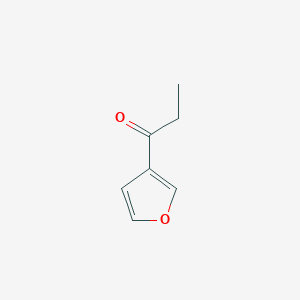

4-Methoxy-1,3-dimethylindole is a chemical compound with the molecular formula C11H13NO . It is a derivative of indole, a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of indole derivatives, such as 4-Methoxy-1,3-dimethylindole, often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, and generally high yielding . It draws upon readily available building blocks like aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .Molecular Structure Analysis

The molecular structure of 4-Methoxy-1,3-dimethylindole is characterized by an indole core, which is a significant heterocyclic system in natural products and drugs . The indole core is often considered a “privileged scaffold” within the drug discovery arena .Chemical Reactions Analysis

The chemical reactions involving 4-Methoxy-1,3-dimethylindole typically involve a Fischer indolisation–indole N-alkylation sequence . This sequence is robust, clean, and high-yielding, generating minimal quantities of by-products or leftovers .Physical And Chemical Properties Analysis

4-Methoxy-1,3-dimethylindole has a molecular weight of 147.17 g/mol . Further physical and chemical properties can be found in databases like PubChem .科学的研究の応用

Synthesis of Hybrid Ligands

In the field of ligand synthesis, the creation of the first 4-methoxy-substituted 1,3-benzazaphosphole was achieved using a C,O-dilithium intermediate. This compound represents a potential σ2 P,O hybrid or chelate ligand with high π-density at the phosphorus atom, indicating its utility in coordination chemistry and catalysis (Aluri, Jones, Dix, & Heinicke, 2014).

Nitration and Aminoindoles Synthesis

4-Methoxy-1,3-dimethylindole is used in the synthesis of nitro- and aminoindoles, showing that its structural features impact the course of nitration and reduction reactions. This is essential for the development of novel organic compounds with potential applications in various fields, including pharmaceuticals and materials science (Ямашкин & Юровская, 2013).

Applications in Crystallography

An interesting application emerged in crystallography, where 4-Methoxy-1,3-dimethylindole was isolated during the sublimation of the anti-inflammatory drug indomethacin. The study of its crystal structure contributes to a better understanding of molecular interactions and crystal formation (Kennedy, Sherwood, & Slavin, 2002).

Photocleavage Studies

In photolysis studies, 4-methoxy substitution on indoles has been explored for its effect on efficiency. Such compounds are useful as photolabile precursors in various chemical processes, highlighting the role of 4-Methoxy-1,3-dimethylindole in photochemistry (Papageorgiou & Corrie, 2000).

作用機序

将来の方向性

Indole derivatives, including 4-Methoxy-1,3-dimethylindole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Their synthesis methods continue to be refined, and their applications in medicinal chemistry and pharmacology are growing .

特性

IUPAC Name |

4-methoxy-1,3-dimethylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8-7-12(2)9-5-4-6-10(13-3)11(8)9/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIFWQZGUMLSQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=C1C(=CC=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-1,3-dimethylindole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid](/img/structure/B3122156.png)

![3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B3122182.png)